Product packaging for Chloro(nitro)acetic acid(Cat. No.:CAS No. 127580-76-1)

Chloro(nitro)acetic acid

Cat. No.: B14287112
CAS No.: 127580-76-1
M. Wt: 139.49 g/mol
InChI Key: DBKXEUJTXWWPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloro(nitro)acetic acid is a chemical reagent For Research Use Only, intended for laboratory and chemical synthesis applications. This compound features both chloro and nitro functional groups on an acetic acid backbone, making it a potential multi-functional intermediate in organic synthesis. The electron-withdrawing nature of these substituents can significantly increase the compound's acidity compared to acetic acid, a phenomenon well-documented for chloroacetic acid due to the inductive effect that stabilizes the conjugate base . This compound may serve as a specialized precursor in the synthesis of more complex molecules, including heterocyclic compounds or other nitro-containing structures. The nitro group is a known precursor in energetic materials research, while the chloro group is a common handle for alkylation reactions, as seen in the use of chloroacetic acid in the production of herbicides like 2,4-D and MCPA, and thickeners like carboxymethyl cellulose (CMC) . Researchers can explore its use in peptoid synthesis and other submonomer strategies where reactive halogen groups are required for chain elongation . Handle with extreme care. Chloroacetic acid is a known alkylating agent, highly corrosive, and toxic upon inhalation, skin contact, or ingestion .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2ClNO4 B14287112 Chloro(nitro)acetic acid CAS No. 127580-76-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127580-76-1

Molecular Formula

C2H2ClNO4

Molecular Weight

139.49 g/mol

IUPAC Name

2-chloro-2-nitroacetic acid

InChI

InChI=1S/C2H2ClNO4/c3-1(2(5)6)4(7)8/h1H,(H,5,6)

InChI Key

DBKXEUJTXWWPCF-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)([N+](=O)[O-])Cl

Origin of Product

United States

Conceptual Framework of α Halogenated and α Nitrated Carboxylic Acids

The chemical behavior of chloro(nitro)acetic acid is best understood by first examining its constituent chemical classes: α-halogenated and α-nitrated carboxylic acids.

α-Halogenated carboxylic acids are derivatives of carboxylic acids where one or more hydrogen atoms on the carbon adjacent to the carboxyl group (the α-carbon) are replaced by a halogen. jove.comwikipedia.org These compounds are valuable intermediates in organic synthesis. wikipedia.org The presence of an electron-withdrawing halogen atom significantly influences the acidity of the carboxylic acid. For instance, chloroacetic acid is approximately 100 times stronger than acetic acid due to the inductive effect of the chlorine atom. vedantu.combritannica.com

The synthesis of α-halogenated carboxylic acids often involves methods like the Hell-Volhard-Zelinsky (HVZ) reaction, where a carboxylic acid is treated with a halogen in the presence of a phosphorus halide. jove.comjove.comchemistrysteps.com This reaction proceeds through the formation of an acid halide, which more readily enolizes and reacts with the halogen. jove.comchemistrysteps.com

α-Nitrated carboxylic acids, on the other hand, feature a nitro group (NO₂) on the α-carbon. The nitro group is a very strong electron-withdrawing group, making nitroacetic acid even stronger than chloroacetic acid. britannica.com The synthesis of these compounds can be achieved through various methods, including the nitration of an enolate intermediate or the decarboxylative nitration of certain carboxylic acids. wikipedia.orgchemrevlett.com For example, nitroacetic acid can be synthesized by treating cold chloroacetic acid with a slightly alkaline aqueous solution of sodium nitrite (B80452). wikipedia.org

The combination of both a halogen and a nitro group on the same α-carbon, as seen in this compound, creates a molecule with a highly electrophilic α-carbon, making it susceptible to nucleophilic attack and a potential precursor for a variety of functionalized molecules.

Significance of α Substituted Acetic Acid Derivatives in Organic Chemistry Research

α-Substituted acetic acid derivatives are fundamental building blocks in organic synthesis, prized for their versatility in constructing more complex molecular architectures. wikipedia.orgrsc.orgrsc.org Their utility stems from the reactivity of the α-carbon, which can be functionalized through various reactions.

These derivatives serve as precursors to a wide array of organic compounds. For example, α-halo esters are key reactants in the Darzens reaction to form α,β-epoxy esters, and they can be converted to amino acids through nucleophilic substitution with ammonia. wikipedia.org The malonic ester synthesis and the acetoacetic ester synthesis are classic examples that utilize the reactivity of α-substituted esters to produce a variety of carboxylic acids and ketones, respectively. rsc.org

The introduction of substituents at the α-position can significantly impact the biological activity of molecules. researchgate.net Consequently, α-substituted acetic acid derivatives are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.aiontosight.ai For instance, chloroacetic acid itself is a key industrial chemical used in the production of carboxymethyl cellulose (B213188) and some herbicides. wikipedia.org

Recent advancements in catalysis have further expanded the synthetic utility of these compounds. Palladium-catalyzed α-arylation of aryl acetic acid derivatives, for instance, provides a direct method to form carbon-carbon bonds at the α-position, opening up new pathways to complex diaryl acetic acid structures. acs.orgnih.gov

Current Research Gaps and Prospective Investigations on Chloro Nitro Acetic Acid Chemistry

Direct Synthesis Strategies for α-Chloro-α-nitroacetic Acid

The direct synthesis of α-chloro-α-nitroacetic acid involves the introduction of either a nitro group onto a chloroacetic acid derivative or a chloro group onto a nitroacetic acid derivative. These approaches aim to construct the target molecule in a single key transformation step.

Approaches to Nitration of Chloroacetic Acid Derivatives

The nitration of chloroacetic acid derivatives, such as its esters, is a potential route to this compound. While the direct nitration of chloroacetic acid itself can be challenging, the use of its derivatives offers alternative pathways. For instance, the nitration of ethyl chloroacetate (B1199739) can be explored using various nitrating agents. nih.govresearchgate.netoup.com Research has shown that the reaction of ethyl chloroacetate with nitric acid on a silica (B1680970) gel medium can yield nitrated products. nih.gov Another approach involves the condensation of 2-hydroxy-5-nitrobenzaldehyde (B32719) with ethyl 2-chloroacetate to synthesize ethyl 5-nitrobenzofuran-2-carboxylate, demonstrating a nitration and cyclization process involving a chloroacetate. researchgate.net However, direct nitration of simple chloroacetates to yield this compound derivatives is not always straightforward and can sometimes lead to other products.

Strategies for Chlorination of Nitroacetic Acid Derivatives

A more common and seemingly efficient method for synthesizing α-chloro-α-nitroacetic acid derivatives is the chlorination of nitroacetic acid and its esters. Various chlorinating agents have been successfully employed for this transformation.

Methods for the synthesis of 2-chloro-2-nitrocarboxylic esters include:

Direct chlorination using chlorine in water or chloroform.

Reaction with N-chlorosuccinimide.

Utilization of sulfuryl dichloride in diethyl ether.

A novel method involves the oxidative chlorination of 2-nitrocarboxylates. This can be achieved using titanium(IV) enolates of 2-nitrocarboxylic esters, which are then treated with a chlorinating agent. The use of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) as a co-oxidant in the chlorination of ethyl 2-nitropropanoate has been shown to produce ethyl 2-chloro-2-nitropropanoate in nearly quantitative yields under mild conditions. It is important to note that oxidative chlorination of ethyl nitroacetate (B1208598) can sometimes yield ethyl chloro(hydroxyimino)acetate as a main product instead of the expected ethyl chloro(nitro)acetate. thieme-connect.com

Multi-Step Convergent Syntheses of this compound Scaffold

While direct methods are often preferred for their atom economy, multi-step convergent syntheses provide a strategic advantage in constructing complex molecules by preparing different fragments of the target molecule separately before coupling them. For the this compound scaffold, this could involve the synthesis of a chlorinated building block and a nitrated building block, which are then combined.

Synthesis of Relevant Substituted Acetic Acid Intermediates and Related Compounds

The synthesis of this compound relies heavily on the availability and reactivity of its precursors, namely chloroacetic acid and nitroacetic acid. Understanding the synthesis and chemical utility of these intermediates is crucial.

Chloroacetic Acid as a Synthetic Starting Material

Chloroacetic acid (ClCH₂COOH), also known as monochloroacetic acid (MCA), is a fundamental building block in organic synthesis. wikipedia.org It is a colorless, crystalline solid first synthesized in 1841 by N. LeBlanc and later in pure form by R. Hoffmann in 1857. chemcess.com

Industrial Production: Industrially, chloroacetic acid is primarily produced via two main routes: the chlorination of acetic acid and the hydrolysis of trichloroethylene. wikipedia.orgsciencemadness.orghoseachem.com

MethodReactantsCatalyst/ConditionsKey Features
Chlorination of Acetic AcidAcetic acid (CH₃COOH), Chlorine (Cl₂)Acetic anhydride (B1165640), Sulfur, Phosphorus wikipedia.orgsciencemadness.orghoseachem.comsciencemadness.orgPredominant industrial method. Can produce dichloroacetic and trichloroacetic acid as impurities. wikipedia.orghoseachem.com
Hydrolysis of TrichloroethyleneTrichloroethylene (CCl₂=CHCl), Water (H₂O)Concentrated sulfuric acid (75%), 130–140 °C wikipedia.orgsciencemadness.orgProduces highly pure chloroacetic acid, but is less common due to the high cost of trichloroethylene. chemcess.comsciencemadness.org
Chlorohydrin OxidationChlorohydrin60% Nitric acid, 60 °CYields over 90% chloroacetic acid. hoseachem.com

Synthetic Applications: The reactivity of both the carboxylic acid group and the carbon-chlorine bond makes chloroacetic acid a versatile intermediate. chemcess.com

Reaction TypeReagentsProduct(s)Applications/Significance
EsterificationAlcohols (e.g., ethanol), Olefins chemcess.comchemicalbook.comChloroacetate esters (e.g., ethyl chloroacetate) chemcess.comUsed in pharmaceuticals and as intermediates. nbinno.cominnospk.comyoutube.com
Acyl Chloride FormationThionyl chloride (SOCl₂), PCl₃, PCl₅ chemcess.comChloroacetyl chloridePrecursor to adrenaline (epinephrine). wikipedia.org
Nucleophilic Substitution (Cl displacement)Potassium cyanide (KCN), Sodium nitrite (B80452) (NaNO₂), Sulfides wikipedia.orgchemcess.comsciencemadness.orgCyanoacetic acid, Nitroacetic acid, Thioglycolic acid wikipedia.orgchemcess.comsciencemadness.orgSynthesis of caffeine, nitromethane, PVC stabilizers. wikipedia.orgchemcess.comwikipedia.org
EtherificationPhenols (e.g., chlorophenols), Salicylaldehyde wikipedia.orgPhenoxy herbicides (e.g., 2,4-D, MCPA), Benzofuran precursor wikipedia.orgLarge-scale application in the agrochemical industry. wikipedia.org
Cellulose (B213188) Ether ProductionCellulose, StarchCarboxymethyl cellulose (CMC), Carboxymethyl starchMajor use as a thickening agent. wikipedia.org

Nitroacetic Acid and its Derivatives in Synthetic Pathways

Nitroacetic acid ((NO₂)CH₂CO₂H) and its derivatives are valuable precursors in various synthetic transformations, primarily due to the electron-withdrawing nature of the nitro group which activates the adjacent methylene (B1212753) group. ingentaconnect.comingentaconnect.combenthamdirect.comresearchgate.net

Synthesis of Nitroacetic Acid: Nitroacetic acid can be synthesized by the reaction of chloroacetic acid with sodium nitrite in a slightly alkaline aqueous solution. wikipedia.org It is important to maintain cold temperatures during this procedure to prevent the formation of sodium glycolate. wikipedia.org The esters of nitroacetic acid can be prepared from the dipotassium (B57713) salt of nitroacetic acid by reacting it with an alcohol in the presence of sulfuric acid. orgsyn.org

Synthetic Applications: The utility of nitroacetic acid and its esters is extensive, particularly in the synthesis of other functionalized molecules and heterocycles. ingentaconnect.comingentaconnect.combenthamdirect.comresearchgate.net

Decarboxylation: Thermal decarboxylation of a salt of nitroacetic acid at around 80 °C is a method for producing nitromethane. wikipedia.orgnih.govrsc.orgresearchgate.netresearchgate.net This reaction can also be used to control the pH of a solution over time. nih.govrsc.orgresearchgate.net

Heterocycle Synthesis: Nitroacetic acid derivatives are key starting materials for synthesizing a variety of nitrogen-containing heterocycles. ingentaconnect.comingentaconnect.combenthamdirect.comresearchgate.net For example, Schiff bases react with ethyl nitroacetate to form 4-substituted isoxazole-3,5-dicarboxylic amides. oup.com They are also used to prepare isoxazole-3,5-dicarboxylic acid derivatives from aromatic aldehydes. nih.gov

Synthesis of α-Nitro Esters and Amides: These compounds can be synthesized through various methods, including the nitration of 1,3-dicarbonyl compounds. researchgate.netresearchgate.net They serve as versatile building blocks for further transformations.

C-C Bond Formation: The activated methylene group in nitroacetate esters readily participates in C-C bond-forming reactions like the Michael addition and Knoevenagel condensation. researchgate.net For instance, nitroacetic esters react with activated olefins in a solvent-free system to produce α-nitroglutaric acid esters. researchgate.net

Synthesis of Amino Acids: Derivatives of nitroacetic acid are used as precursors for the synthesis of various amino acids, including β-nitro amino acids and α,β-diamino acids. sci-hub.se

Incorporation of Halogen and Nitro Groups into Carboxylic Acid Structures

The synthesis of this compound and related compounds involves the strategic introduction of both a halogen (chlorine) and a nitro group onto a carboxylic acid backbone. The specific sequence and methodology for incorporating these functional groups are critical and can be approached through several synthetic routes, often starting from precursors that already contain one of the desired functionalities.

A primary and well-documented method involves the nucleophilic substitution of a halogen on a precursor molecule. The synthesis of nitroacetic acid, a direct precursor, serves as a fundamental example. This process is achieved by reacting chloroacetic acid with a nitrite salt, such as sodium nitrite. wikipedia.orgorgsyn.org In this reaction, the nitrite ion displaces the chloride ion on the alpha-carbon of chloroacetic acid. The reaction is typically conducted in a slightly alkaline aqueous solution at low temperatures to prevent side reactions, like the formation of sodium glycolate. wikipedia.org

General strategies for forming carboxylic acids can also be adapted for these structures. These methods often begin with an organic halogen compound, where the carboxyl group eventually replaces the halogen in a two-step process. libretexts.orgmsu.edu One such pathway is the hydrolysis of nitriles. libretexts.org For instance, a chloro-nitro substituted alkyl halide could be reacted with sodium cyanide to form a nitrile, which is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. chemistrysteps.com

Another approach involves the direct halogenation or nitration of a suitable carboxylic acid precursor. Halodecarboxylation reactions, such as the Hunsdiecker reaction, represent a method for converting carboxylic acids into organic halides, though this involves the loss of the carboxyl group which would need to be re-established. msu.eduacs.org More direct methods involve the nitration of a halogenated aromatic acetic acid. For example, the synthesis of 4-chloro-2-nitrophenylacetic acid can be achieved through the hydrolysis and decarboxylation of dimethyl-(4-chloro-2-nitrophenyl)malonate using acetic acid and hydrochloric acid. google.com Similarly, the synthesis of 4-chloroindole-3-acetic acid starts from 2-chloro-6-nitrotoluene, highlighting a multi-step pathway where the chloro and nitro groups are present on the starting aromatic ring before the acetic acid side chain is constructed. nih.gov

The table below summarizes various precursor strategies for incorporating chloro and nitro groups into acetic acid structures, based on related syntheses.

Table 1: Precursor Strategies for Chloro-Nitro Substituted Acetic Acid Synthesis

Precursor Type Synthetic Strategy Key Reactants Target or Related Product Reference
Halogenated Carboxylic Acid Nucleophilic Substitution (Nitration) Chloroacetic acid, Sodium nitrite Nitroacetic acid wikipedia.orgorgsyn.org
Substituted Toluene Side-chain construction and modification 2-chloro-6-nitrotoluene 4-chloroindole-3-acetic acid nih.gov
Substituted Malonic Ester Hydrolysis and Decarboxylation Dimethyl-(4-chloro-2-nitrophenyl)malonate 4-chloro-2-nitrophenylacetic acid google.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing side products and reaction time. Key variables that are typically optimized include temperature, reaction time, solvent choice, and the stoichiometry of reactants and catalysts. acs.org

In the synthesis of nitroacetic acid from chloroacetic acid, precise temperature control is crucial. The reaction should be kept cold to suppress the competing hydrolysis reaction that forms sodium glycolate. wikipedia.org Furthermore, maintaining a slightly alkaline pH is necessary for the initial reaction, but excessive alkalinity must be avoided. wikipedia.org The subsequent step, which involves the thermal decarboxylation of the nitroacetate salt to produce nitromethane, is also temperature-sensitive. The reaction initiates around 80°C, and allowing the reaction to proceed spontaneously after initial heating can be an effective strategy. orgsyn.org Research has suggested that using boric acid as an additive might improve yields in this subsequent conversion. orgsyn.org

For nitration reactions in general, such as the potential nitration of chloroacetic acid or a derivative, several factors are considered for optimization. Continuous flow reactors are increasingly used for nitration to improve safety and control over reaction parameters. acs.org Optimization studies for nitration processes typically investigate:

Temperature: While some nitration reactions show a weak temperature dependence, others require precise control to prevent over-nitration or degradation. acs.org

Reactant Stoichiometry: The number of equivalents of the nitrating agent (e.g., nitric acid) is a critical factor. Using an optimal amount can significantly increase yield, while an excess may not provide further benefit or could lead to impurities. acs.org

Reaction Time: In continuous flow systems, this corresponds to residence time. Optimizing this parameter ensures the reaction goes to completion without allowing for the formation of degradation products. acs.org

Catalysts and Additives: The choice of acid (e.g., sulfuric acid in mixed acid nitrations) or other additives can dramatically influence the reaction's efficiency and selectivity. acs.org

The following interactive table illustrates the hypothetical optimization of a nitration step in the synthesis of a chloro-nitro compound, demonstrating how systematic variation of key parameters can lead to an optimal yield.

Table 2: Optimization of a Hypothetical Nitration Reaction for Yield This table presents illustrative data based on common optimization principles in organic synthesis.

Entry Temperature (°C) Equivalents of Nitrating Agent Reaction Time (hours) Yield (%)
1 20 1.1 2 65
2 20 1.5 2 78
3 20 2.0 2 80
4 0 1.5 2 85
5 40 1.5 2 72
6 0 1.5 1 75
7 0 1.5 4 86

This systematic approach, whether through one-factor-at-a-time (OFAT) optimization or more complex Design of Experiments (DoE), allows chemists to identify the ideal conditions for temperature, stoichiometry, and reaction time to maximize product throughput and purity. acs.org For the synthesis of this compound, such optimization would be essential to develop a safe, efficient, and high-yielding process.

Mechanistic Investigations of α-Substitution Reactions

The α-carbon of this compound is highly electrophilic due to the electron-withdrawing effects of the adjacent nitro and carboxyl groups, as well as the chlorine atom. This makes it susceptible to nucleophilic attack, leading to α-substitution reactions. Mechanistic studies often focus on the displacement of the chloride ion, a good leaving group, by various nucleophiles.

Research into related α-halo carbonyl compounds has shown that the reactivity in bimolecular nucleophilic substitution reactions is significantly enhanced compared to corresponding alkyl halides. nih.gov This is attributed to the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and increases the electron deficiency at the α-carbon. nih.gov A similar principle applies to this compound, where the combined inductive and resonance effects of the nitro and carboxyl groups further activate the α-carbon towards substitution.

The substitution of the nitro group itself can also occur under certain conditions. For instance, in reactions involving α-nitrocinnamate, the nitro group can act as a leaving group. mdpi.com This suggests that, depending on the nucleophile and reaction conditions, substitution of either the chloro or the nitro group could be a potential pathway for this compound.

Nucleophilic Substitution Pathways at the α-Carbon Center

Nucleophilic substitution at the α-carbon of this compound can theoretically proceed through SN1 or SN2 pathways.

SN2 Mechanism: A bimolecular nucleophilic substitution (SN2) reaction would involve a direct, one-step attack by a nucleophile on the α-carbon, leading to the displacement of the chloride ion with an inversion of stereochemistry if the carbon were chiral. byjus.comulethbridge.ca The rate of this reaction would be dependent on the concentrations of both the this compound and the nucleophile. ulethbridge.ca The presence of bulky substituents near the reaction center can hinder SN2 reactions. byjus.com

SN1 Mechanism: A unimolecular nucleophilic substitution (SN1) reaction would proceed through a two-step mechanism. The first, and rate-determining, step is the formation of a carbocation intermediate through the departure of the leaving group. byjus.com This is followed by a rapid attack of the nucleophile on the carbocation. byjus.com SN1 reactions are favored by polar protic solvents and substrates that can form stable carbocations. byjus.com The carbocation intermediate in the case of this compound would be stabilized by the adjacent nitro and carboxyl groups through resonance.

The actual pathway taken will depend on factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

Electrophilic Addition and Rearrangement Mechanisms

While the α-carbon is electrophilic, the nitro group can be converted into a nitronate (the conjugate base), which can participate in electrophilic reactions. wikipedia.org The formation of the nitronate is a key step in reactions like the Nef reaction, where it is hydrolyzed to a carbonyl compound. wikipedia.org

Rearrangement reactions are also a possibility, especially if carbocation intermediates are formed. Carbocation rearrangements, such as hydride or alkyl shifts, can occur to form a more stable carbocation before the final product is formed. masterorganicchemistry.commasterorganicchemistry.com In the context of related nitroalkanes, rearrangements like the Beckmann rearrangement have been observed following the initial reaction. frontiersin.orgnih.gov For example, the reaction of some nitroalkanes with arenes in the presence of polyphosphoric acid can lead to oximes which then undergo a Beckmann rearrangement to form carboxamides. frontiersin.orgnih.gov

Radical Processes and Transformations Involving this compound

Single-electron transfer (SET) processes can play a role in the reactivity of nitro compounds. thieme-connect.de In some instances, radical intermediates can be formed, leading to reaction pathways that are distinct from the more common ionic mechanisms. cdnsciencepub.com For example, the reduction of nitroaromatic compounds can proceed through the formation of a nitro radical anion. nih.gov The possibility of SET mechanisms in the reactions of this compound means that radical intermediates could be involved in its transformations. Evidence for radical mechanisms in similar reactions has been obtained by trapping radical intermediates. researchgate.net

Role of Acid-Base Equilibria in this compound Reactivity

The acidity of this compound is a critical factor in its reactivity. The presence of the electron-withdrawing nitro and chloro groups significantly increases the acidity of the carboxylic acid compared to acetic acid. vaia.comyoutube.com The pKa of nitroacetic acid is 1.68, while that of chloroacetic acid is 2.85, and acetic acid is 4.75. vaia.comquora.com This indicates that this compound is a relatively strong organic acid.

The acidic α-proton of nitroalkanes can be removed by a base to form a nitronate ion. wikipedia.orgnowgonggirlscollege.co.in This nitronate is a key intermediate in many reactions. wikipedia.org The equilibrium between the nitro form and the aci-form (nitronic acid) is crucial. frontiersin.orgnih.gov The aci-form is generally less stable but can be more reactive in certain situations. frontiersin.orgnih.gov The position of this equilibrium is influenced by the pH of the medium.

The following table shows a comparison of the pKa values of related acetic acids, highlighting the effect of electron-withdrawing groups on acidity.

CompoundpKa
Acetic acid4.76 vaia.com
Chloroacetic acid2.86 hcpgcollege.edu.in
Nitroacetic acid1.68 vaia.com
Dichloroacetic acid1.29 tcichemicals.com
Trichloroacetic acid0.65 hcpgcollege.edu.in

This table is for illustrative purposes and compares the acidity of related compounds to infer the high acidity of this compound.

Theoretical Studies on Reaction Energetics and Transition States

Computational chemistry provides valuable insights into the reaction mechanisms of molecules like this compound. Theoretical studies can be used to calculate the energetics of different reaction pathways and to model the structures of transition states.

For example, density functional theory (DFT) calculations have been used to study the transition states of nucleophilic aromatic substitution reactions, which share some mechanistic principles with the reactions of this compound. cdnsciencepub.com Such calculations can help to determine whether a reaction is likely to proceed through a concerted or a stepwise mechanism. cdnsciencepub.com

Theoretical analyses of kinetic isotope effects can also provide detailed information about transition state structures. nih.gov For instance, studies on proton transfer reactions have shown a correlation between the transition state structure and the free energy of the reaction. nih.gov Similar computational approaches could be applied to the reactions of this compound to elucidate the nature of the transition states in its various transformations.

Derivatization and Application As a Synthetic Building Block

Esterification, Amidation, and Anhydride (B1165640) Formation of Chloro(nitro)acetic Acid

The carboxylic acid moiety of this compound readily undergoes reactions typical of its class, including esterification, amidation, and anhydride formation. These transformations are crucial for introducing the chloro(nitro)acetyl group into larger molecules or for modifying the reactivity of the parent acid.

Esterification: The reaction of this compound with alcohols in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, yields the corresponding esters. ontosight.ai For instance, the reaction with methanol (B129727) produces methyl chloro(nitro)acetate, while reaction with ethanol (B145695) gives ethyl chloro(nitro)acetate. ontosight.aiontosight.ai These esters are valuable intermediates in their own right, with applications in the synthesis of pharmaceuticals and agrochemicals. ontosight.aiontosight.ai

Amidation: The conversion of this compound to its corresponding amides can be achieved through various methods. lookchemmall.com Direct reaction with an amine is often challenging and may require the use of coupling agents or activation of the carboxylic acid. lookchemmall.com Common strategies involve converting the carboxylic acid to a more reactive species, such as an acyl halide or an activated ester, which then readily reacts with a primary or secondary amine to form the amide bond. lookchemmall.com While direct examples with this compound are not extensively documented in readily available literature, general amidation protocols are applicable. lookchemmall.comacs.org

Anhydride Formation: The formation of chloro(nitro)acetic anhydride from the parent acid is a potential transformation, though specific literature detailing this direct conversion is scarce. Generally, acid anhydrides can be synthesized by the dehydration of two equivalents of a carboxylic acid or by the reaction of a carboxylate salt with an acyl chloride. chemicalbook.comgoogle.com For example, chloroacetic anhydride can be synthesized by reacting sodium chloroacetate (B1199739) with chloroacetyl chloride. chemicalbook.com A similar strategy could theoretically be employed for this compound.

Synthesis of Heterocyclic Compounds Utilizing this compound Scaffolding

The unique combination of functional groups in this compound and its derivatives makes them valuable precursors for the synthesis of a variety of heterocyclic compounds. The nitro group, in particular, is a key feature in the construction of nitrogen-containing rings. researchgate.net

Derivatives of nitroacetic acid have been widely used in the synthesis of heterocycles. researchgate.net For example, (4-chloro-3-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that incorporates a substituted acetic acid side chain, highlighting the potential of this compound as a starting material for such structures. fluorochem.co.uk The reaction of nitro-containing compounds with various reagents can lead to the formation of diverse heterocyclic systems, including those with biological activity. researchgate.netscirp.org While specific examples detailing the direct use of this compound in a wide array of heterocyclic syntheses are not abundant, its potential as a building block is evident from the chemistry of related nitro- and chloro-substituted compounds. asianpubs.orgamazonaws.com

Participation in Carbon-Carbon Bond Forming Reactions (e.g., Condensations, Alkylations)

This compound and its esters are active participants in various carbon-carbon bond-forming reactions, which are fundamental to the construction of more complex molecular skeletons.

Condensation Reactions: The activated methylene (B1212753) group (the carbon bearing the nitro and chloro groups) in this compound derivatives can participate in condensation reactions, such as the Knoevenagel condensation. mychemblog.com This reaction involves the condensation of an active methylene compound with an aldehyde or ketone in the presence of a basic catalyst. mychemblog.comaston.ac.uk While aliphatic nitro compounds are known to undergo Knoevenagel condensations, the presence of the chloro group in this compound can influence the reactivity and outcome of the reaction. mychemblog.comrsc.orgresearchgate.net

Alkylation Reactions: The carbon atom bearing the nitro and chloro groups can also be a site for alkylation. Nitroalkanes can be deprotonated to form nitronates, which are nucleophilic and can react with electrophiles like alkyl halides. youtube.com However, O-alkylation is a common side reaction. youtube.com The use of specific catalysts can promote C-alkylation. youtube.com The application of these principles to this compound would provide a route to introduce new carbon substituents at the α-position.

Strategic Role in the Construction of Complex Organic Molecules

As a functionalized C2 building block, this compound and its derivatives can play a strategic role in the total synthesis of complex organic molecules. scripps.educymitquimica.com The ability to introduce a two-carbon unit with orthogonal functional handles (a carboxylate or its derivative, a reducible nitro group, and a displaceable chloro group) allows for sequential and selective transformations.

The general strategy in total synthesis often involves the assembly of simpler, functionalized building blocks into a more complex target molecule. scripps.edu The diverse reactivity of this compound allows it to be incorporated into a growing molecular framework, with each of its functional groups serving as a point for further elaboration. For instance, the carboxylate can be used for peptide coupling, the nitro group can be reduced to an amine for further functionalization, and the chlorine can be displaced by various nucleophiles.

Functional Group Interconversions of the Nitro and Chloro Moieties within the this compound Framework

The nitro and chloro groups within the this compound framework can be selectively transformed into other functional groups, further expanding its synthetic utility.

Interconversions of the Nitro Group: The nitro group is a versatile functional group that can be reduced to various other nitrogen-containing functionalities. wikipedia.orgnowgonggirlscollege.co.in

Reduction to Amines: A common and synthetically important transformation is the reduction of the nitro group to a primary amine. This can be achieved using a variety of reducing agents, including:

Catalytic hydrogenation with catalysts such as Palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgcommonorganicchemistry.com

Metals in acidic media, such as iron in acetic acid or zinc in acetic acid. wikipedia.orgcommonorganicchemistry.comgoogle.com

Tin(II) chloride (SnCl2). commonorganicchemistry.com

Reduction to Hydroxylamines: Under controlled conditions, the nitro group can be partially reduced to a hydroxylamine (B1172632) using reagents like zinc dust and ammonium (B1175870) chloride. wikipedia.org

Reduction to Oximes: Reduction using metal salts like tin(II) chloride or chromium(II) chloride can yield oximes. wikipedia.org

Interconversions of the Chloro Group: The chlorine atom in this compound is susceptible to nucleophilic substitution. researchgate.net The reactivity is enhanced by the presence of the adjacent electron-withdrawing nitro and carboxyl groups. A wide range of nucleophiles can be employed to displace the chloride, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This allows for the introduction of various functionalities, such as azides, cyanides, thiols, and alkoxides, at the α-position.

Interactive Table of Derivatization Reactions

Reaction TypeReagents and ConditionsProduct Type
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Ester
AmidationAmine, Coupling AgentAmide
Anhydride FormationDehydrating Agent or Acyl HalideAnhydride
Heterocycle FormationVarious (e.g., with dinucleophiles)Heterocycle
Knoevenagel CondensationAldehyde/Ketone, Baseα,β-Unsaturated Compound
Nitro Group ReductionH₂/Pd/C or Fe/AcOHAmine
Chloro Group SubstitutionNucleophile (e.g., NaN₃, NaCN)Substituted Acetic Acid

Spectroscopic Analysis and Structural Elucidation Methodologies

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For chloro(nitro)acetic acid, these spectra would be dominated by signals arising from the carboxylic acid, nitro, and chloro moieties.

The carboxylic acid group gives rise to several distinct and intense bands. A broad absorption band is typically observed in the FT-IR spectrum in the range of 2500–3300 cm⁻¹ due to the O-H stretching vibration, which is often broadened by hydrogen bonding, especially in the condensed phase. nih.gov The carbonyl (C=O) stretching vibration is one of the most characteristic in the IR spectrum, expected to appear as a strong, sharp band between 1700 and 1750 cm⁻¹. nih.gov The presence of electron-withdrawing groups like chlorine and nitro directly attached to the alpha-carbon would likely shift this frequency to the higher end of the range.

The nitro group (NO₂) also has strong and characteristic infrared absorptions. These are the asymmetric and symmetric stretching vibrations, which are expected in the regions of 1500–1570 cm⁻¹ and 1300–1370 cm⁻¹, respectively. mdpi.comcdnsciencepub.com The C-Cl stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 850 and 550 cm⁻¹. libretexts.org

Computational studies, often employing Density Functional Theory (DFT), are frequently used alongside experimental spectroscopy. researchgate.netresearchgate.net These calculations can predict the vibrational frequencies and intensities, aiding in the precise assignment of each observed band. Such studies on related molecules like 2-chloro-4-nitrobenzoic acid have demonstrated the utility of this combined approach for understanding how intramolecular interactions influence vibrational modes. researchgate.net For this compound, computational analysis would be invaluable for elucidating its conformational preferences and the vibrational coupling between the adjacent functional groups.

Table 1: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity
Carboxylic AcidO-H stretch2500-3300Strong, Broad
Carboxylic AcidC=O stretch1700-1750Strong, Sharp
Nitro GroupAsymmetric NO₂ stretch1500-1570Strong
Nitro GroupSymmetric NO₂ stretch1300-1370Strong
Alkyl HalideC-Cl stretch550-850Medium to Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution, providing detailed information about the carbon-hydrogen framework. uobasrah.edu.iqcarlroth.com

In the ¹H NMR spectrum of this compound, a single resonance is expected. This signal corresponds to the single proton attached to the alpha-carbon (-CH). Due to the powerful electron-withdrawing effects of the adjacent chlorine, nitro, and carboxyl groups, this proton is highly deshielded and would appear at a significant downfield chemical shift, likely in the range of 5.5-6.5 ppm.

The ¹³C NMR spectrum would display two distinct signals.

Carboxyl Carbon (-COOH): This carbon is expected to resonate in the typical region for carboxylic acids, approximately 165-175 ppm. ucl.ac.uk

Alpha-Carbon (-CH): The chemical shift of this carbon would be significantly influenced by the three attached electronegative groups (Cl, NO₂, and COOH). This cumulative effect would shift the signal downfield into the approximate range of 80-95 ppm. ucl.ac.uk

The precise chemical shifts can be further refined through computational methods, such as the GIAO (Gauge-Including Atomic Orbital) method, which have proven effective in predicting NMR spectra for complex organic molecules. pulsus.comresearchgate.net Studies on related compounds often use a combination of 1D (¹H, ¹³C) and 2D (e.g., HSQC, HMBC) NMR experiments for unambiguous assignment, although for a simple molecule like this compound, the 1D spectra are likely sufficient for full characterization. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusGroupPredicted Chemical Shift (δ, ppm)Multiplicity
¹Hα-CH5.5 - 6.5Singlet
¹³C-COOH165 - 175Singlet
¹³Cα-CH80 - 95Singlet

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, offers valuable clues about the molecule's structure.

For this compound (C₂H₂ClNO₄), the molecular weight can be calculated. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of chlorine, this peak would be accompanied by a characteristic [M+2]⁺ peak with an intensity of approximately one-third that of the molecular ion, corresponding to the natural abundance of the ³⁷Cl isotope. researchgate.netddugu.ac.in

The fragmentation of this compound under EI conditions would likely proceed through the loss of its functional groups, which act as stable neutral leaving groups. Common fragmentation pathways for related compounds include:

Loss of the nitro group: A peak corresponding to [M - NO₂]⁺. nih.govacdlabs.com

Loss of the carboxyl group: A peak corresponding to [M - COOH]⁺. libretexts.org

Loss of chlorine: A peak corresponding to [M - Cl]⁺.

Loss of hydroxyl radical: A peak at [M - OH]⁺ from the carboxylic acid. libretexts.org

These primary fragmentation patterns help to confirm the presence and connectivity of the functional groups within the molecule.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

IonDescriptionPredicted m/z (for ³⁵Cl)
[C₂H₂³⁵ClNO₄]⁺Molecular Ion (M)139
[C₂H₂³⁷ClNO₄]⁺Isotope Peak (M+2)141
[C₂H₂³⁵ClO₂]⁺Loss of NO₂93
[CH₂³⁵ClNO₂]⁺Loss of COOH94
[C₂H₂NO₄]⁺Loss of Cl104

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelengths of absorption provide information about the electronic structure of a molecule, particularly the extent of conjugation.

This compound lacks an extended π-conjugated system. Its UV-Vis spectrum would therefore be characterized by electronic transitions localized within its individual chromophores: the carbonyl group (C=O) and the nitro group (NO₂). up.ac.za

n→π* Transitions: Both the carbonyl and nitro groups possess non-bonding electrons (n) and π-antibonding orbitals (π). They are expected to exhibit weak n→π transitions. The nitro group's transition typically appears around 270-280 nm, while the carbonyl transition is also found in this region. libretexts.org These transitions are characteristically of low molar absorptivity.

π→π* Transitions: Stronger π→π* transitions for these groups would occur at much shorter wavelengths, likely below 200 nm. libretexts.org

The absence of significant absorption at longer wavelengths (>300 nm) would confirm the lack of extended conjugation in the molecule. The solvent can influence the position of these peaks; polar solvents can cause a blue shift (to shorter wavelength) for n→π* transitions. libretexts.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can obtain an electron density map from which the exact positions of all atoms can be determined.

While no specific crystal structure for this compound is publicly available, an X-ray crystallographic analysis would provide invaluable information. It would confirm the tetrahedral geometry around the alpha-carbon and provide precise measurements of all bond lengths and bond angles. This data would be particularly insightful for understanding the steric and electronic effects of having three distinct functional groups attached to a single carbon.

Furthermore, the analysis would reveal the intermolecular interactions that govern the crystal packing. For a carboxylic acid, hydrogen bonding is a dominant interaction. It would be expected that this compound molecules would form hydrogen-bonded dimers via their carboxylic acid groups, a common motif observed in the crystal structures of related acids. acs.orgacs.org Other potential intermolecular contacts, such as those involving the nitro group or the chlorine atom, would also be elucidated.

Synergistic Integration of Experimental and Computational Spectroscopic Data

The most powerful approach to structural elucidation involves the synergistic integration of multiple experimental techniques with high-level computational methods. researchgate.net For a molecule like this compound, where the interplay between adjacent functional groups can lead to complex spectral features, this integrated approach is particularly crucial.

Computational chemistry, primarily using Density Functional Theory (DFT), can be used to model the molecule and predict its properties. pulsus.comresearchgate.net The process typically involves:

Geometry Optimization: Calculating the lowest energy conformation(s) of the molecule.

Frequency Calculations: Predicting the FT-IR and Raman spectra. This helps to assign experimental vibrational bands to specific atomic motions. researchgate.net

NMR Chemical Shift Calculations: Predicting ¹H and ¹³C NMR spectra, which aids in the assignment of experimental resonances and can help distinguish between different possible isomers or conformers. researchgate.net

Electronic Transition Calculations: Time-dependent DFT (TD-DFT) can predict UV-Vis absorption wavelengths, helping to interpret the electronic structure.

By comparing the computationally predicted spectra with the experimentally recorded data (FT-IR, Raman, NMR, UV-Vis), a detailed and highly confident structural assignment can be achieved. researchgate.netresearchgate.net This correlative approach allows for a deeper understanding of the molecule's conformational preferences and the electronic interactions between its functional groups.

Computational Chemistry and Theoretical Studies

Application of Density Functional Theory (DFT) in Chloro(nitro)acetic Acid Research

Density Functional Theory (DFT) has become one of the most popular and effective computational methods for studying molecules like this compound. acs.orgmdpi.com DFT methods are known for providing a good balance between accuracy and computational cost, making them suitable for a wide range of chemical systems. acs.orgaip.org

In the context of this compound research, DFT is extensively used to:

Optimize Molecular Geometry: DFT calculations, often using hybrid functionals like B3LYP, can accurately predict the equilibrium geometry of the molecule. acs.orgaip.org

Calculate Vibrational Frequencies: Theoretical vibrational spectra (FT-IR and FT-Raman) can be computed using DFT. researchgate.net These calculated frequencies, when scaled, show good agreement with experimental data and aid in the assignment of vibrational modes. researchgate.net

Investigate Electronic Properties: DFT is employed to determine key electronic descriptors such as HOMO-LUMO energies, the HOMO-LUMO gap, and the molecular electrostatic potential. nih.govresearchgate.net This information is vital for understanding the molecule's reactivity and potential interaction sites. researchgate.netacs.org

Study Reaction Mechanisms: DFT can be used to explore reaction pathways, locate transition states, and calculate activation energies, providing insights into the kinetics and thermodynamics of chemical reactions involving this compound. mdpi.com For instance, it can be used to study the cycloaddition reactions of related compounds. mdpi.com

Predict Spectroscopic Properties: DFT is also a valuable tool for predicting NMR chemical shifts. mdpi.com By combining DFT with appropriate solvent models and gauge-referencing schemes, it's possible to achieve high accuracy in predicting both ¹H and ¹³C NMR spectra. mdpi.com

The choice of the functional and basis set is critical for the accuracy of DFT calculations. mdpi.com For example, studies have benchmarked numerous functionals and basis sets to determine the most reliable combinations for predicting specific properties like NMR chemical shifts. mdpi.com

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational technique for studying the behavior of molecules over time, providing insights into their dynamics and interactions in a solution environment. nih.govmdpi.com Unlike quantum chemical methods that typically focus on static structures, MD simulations track the motions of atoms and molecules, offering a dynamic picture of the system. mdpi.com

For this compound, MD simulations can be used to investigate:

Conformational Dynamics: In solution, molecules are not static but can adopt various conformations. MD simulations can explore the conformational landscape of this compound and the transitions between different conformers. mdpi.com

Transport Properties: Properties like diffusion coefficients can be calculated from MD trajectories, providing information on how the molecule moves through the solvent. acs.org

Phase Behavior: For systems at high concentrations, MD simulations can be used to study self-assembly and phase transitions, such as the formation of micelles or other aggregated structures. rsc.org

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of atomic coordinates. nih.gov The accuracy of the simulation is highly dependent on the quality of the force field used. nih.gov All-atom MD simulations, where every atom is explicitly represented, can provide detailed information about molecular interactions. rsc.org

Modeling of Reaction Pathways, Transition States, and Kinetic Parameters

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound by modeling reaction pathways, identifying transition states, and predicting kinetic parameters. nih.govarxiv.org

Reaction Pathways: The first step in modeling a reaction is to identify the most likely pathway from reactants to products. arxiv.org This involves exploring the potential energy surface (PES) to locate intermediates and transition states. arxiv.org Computational methods can help uncover unexpected reaction pathways that might be difficult to identify through experiments alone. arxiv.org

Transition States: The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. researchgate.net Locating the transition state structure is a key objective of reaction modeling. researchgate.net Once the transition state is found, its geometry and energy provide valuable information about the reaction mechanism. researchgate.net

Kinetic Parameters: From the calculated energies of the reactants and the transition state, the activation energy (Ea) of the reaction can be determined. nih.gov This, in conjunction with transition state theory (TST), allows for the calculation of the reaction rate constant (k). mdpi.com Computational software can automate the calculation of these kinetic and thermodynamic parameters. mdpi.com For reactions in solution, the effect of the solvent on the reaction rate can be incorporated using continuum solvation models or by including explicit solvent molecules in the calculation. mdpi.comresearchgate.net

Prediction of Spectroscopic Signatures and Electronic Properties of this compound and its Derivatives

Computational methods are widely used to predict and interpret the spectroscopic properties of this compound and its derivatives, providing a powerful link between molecular structure and experimental spectra. mdpi.com

Spectroscopic Signatures:

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. acs.org By comparing the calculated spectra with experimental FT-IR and FT-Raman spectra, a detailed assignment of the vibrational modes can be achieved. researchgate.netacs.org The presence of specific functional groups, like the nitro and chloro groups, will have characteristic vibrational signatures. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of computational chemistry. mdpi.com DFT methods, particularly when combined with appropriate basis sets and solvent models, can yield chemical shift values that are in good agreement with experimental data, aiding in structure elucidation and peak assignment. researchgate.netmdpi.com

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net This allows for the prediction of the electronic transitions and helps in understanding the photophysical properties of the molecule. researchgate.net

Electronic Properties: As discussed in previous sections, quantum chemical calculations provide a wealth of information about the electronic properties of molecules. For this compound and its derivatives, these calculations can reveal how substituents affect the electronic structure. For example, the electron-withdrawing nature of the chloro and nitro groups will significantly influence the electron distribution, acidity, and reactivity of the molecule.

The analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) provides insights into the molecule's reactivity and potential for intermolecular interactions, such as hydrogen bonding. researchgate.net

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes such as light, water, or heat.

Photolysis is the degradation of a compound caused by the absorption of light energy. There is currently no available scientific information detailing the specific photolytic transformation pathways of Chloro(nitro)acetic acid, the products formed, or the reaction kinetics under various environmental conditions.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Detailed studies on the hydrolytic stability and degradation pathways of this compound across different pH values are not available in the current body of scientific literature.

Thermal decomposition is the breakdown of a chemical substance by heat. Information regarding the thermal decomposition profile of this compound, including onset temperatures and resulting decomposition products, is not documented in available research.

Biotic Degradation Mechanisms

Biotic degradation refers to the breakdown of organic compounds by living organisms, primarily microorganisms.

The breakdown of this compound through microbial activity is a critical aspect of its environmental fate. However, no studies have been identified that isolate or characterize microbial strains capable of metabolizing this compound or that elucidate the specific biodegradation pathways.

Enzymes are the catalysts for most biochemical reactions, including the degradation of environmental contaminants. There is no specific research available on the enzymes that might mediate the transformation of this compound. Consequently, mechanisms such as oxidative dechlorination or reductive denitration, which are common in the degradation of related halogenated and nitrated compounds, have not been documented for this compound itself.

Atmospheric Chemistry and Multiphase Processes in Formation and Degradation

The formation of chloroacetic acids in the atmosphere is intricately linked to the multiphase chemistry involving volatile organic compounds (VOCs) and reactive chlorine species. copernicus.org The photochemical oxidation of volatile organochlorine compounds in the atmosphere is a significant source of these phytotoxic acids. nih.gov

Research conducted at a coastal site in southern China identified a strong diurnal pattern for chloroacetic acid, with daytime peaks suggesting photochemical formation. copernicus.org The atmospheric formation pathways can be initiated by the reaction of various VOC precursors with chlorine radicals (Cl•). Key precursors include alkenes such as isoprene, which is the most abundant VOC at some sampling sites, and its oxidation products like methacrolein (B123484) (MACR) and methyl vinyl ketone (MVK). copernicus.orgcopernicus.org The reaction begins with Cl• addition to the C=C double bond of these alkenes, leading to the formation of chloro-acetaldehyde and chloroacetone (B47974) as first-generation products. copernicus.org

Further atmospheric processing is required to form chloroacetic acid. One significant pathway is the heterogeneous conversion of chloroacetaldehyde (B151913) on aerosol surfaces. copernicus.org Box model simulations indicate that this multiphase process can contribute substantially (24%–48%) to observed gaseous chloroacetic acid levels. copernicus.org The degradation of chloroacetaldehyde is primarily driven by H-atom abstraction, forming the acyl peroxy radical (CH2ClCO3•), which can then be converted to chloroacetic acid. copernicus.org Solar radiation and the presence of aerosols are positively correlated with chloroacetic acid levels, underscoring the importance of photochemical processes on aerosol surfaces. copernicus.org

While the formation of the chloroacetic acid backbone is well-studied, the addition of the nitro group (-NO2) is also a critical atmospheric process. Nitration can occur in the atmospheric aqueous phase, a process known to produce nitrophenols and nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). nih.gov The reaction of phenolic compounds with nitrogen dioxide (NO2), a common atmospheric pollutant, is a potential pathway for the formation of nitroaromatic compounds. ucdavis.edu It is plausible that chloroacetic acid, once formed, undergoes similar nitration reactions in the atmosphere, particularly in polluted environments with high concentrations of nitrogen oxides (NOx), leading to the formation of this compound.

The degradation of these compounds in the atmosphere is also driven by radical chemistry. The primary atmospheric oxidation of VOCs occurs through reaction cycles involving hydroxyl (•OH), chlorine (Cl•), and nitrate (B79036) (NO3•) radicals. ucdavis.edu

Table 1: Atmospheric Precursors and Formation Pathways for Chloroacetic Acid

Precursor VOC Key Intermediates Formation Process Reference
Isoprene Chloro-acetaldehyde, Chloroacetone Gas-phase chlorine radical (Cl•) reaction copernicus.org, copernicus.org
Propene Chloroacetone Gas-phase chlorine radical (Cl•) reaction copernicus.org
Methacrolein (MACR) Chloro-acetaldehyde, Chloroacetone Gas-phase chlorine radical (Cl•) reaction copernicus.org
Methyl Vinyl Ketone (MVK) Chloro-acetaldehyde, Chloroacetone Gas-phase chlorine radical (Cl•) reaction copernicus.org

Transformation Products and Their Chemical Characterization

Once formed, this compound can undergo further transformation in various environmental compartments through biotic and abiotic processes, leading to a range of degradation products.

Hydrolysis: The hydrolysis of chloroacetic acid is a known degradation pathway that yields glycolic acid. sciencemadness.org In aqueous media, related compounds such as 2-chloro-4-nitrophenyl acetate (B1210297) readily hydrolyze to form 2-chloro-4-nitrophenol (B164951) and acetic acid. ontosight.ai This suggests that under certain environmental pH conditions, the ester linkage in related compounds can be cleaved, a process catalyzed by esterase enzymes in biological systems. ontosight.ai

Photodegradation: Photochemical degradation is a major abiotic process for many organic pollutants. pjoes.com The photocatalytic degradation of chloroacetic acids in the presence of a catalyst like titanium dioxide (TiO2) and UV light results in mineralization to carbon dioxide (CO2) and chloride ions (Cl−), with formaldehyde (B43269) (CH2O) also detected as an intermediate. researchgate.net The efficiency of this process is dependent on the degree of chlorination. researchgate.net For related compounds like chlorophenols, photolytic degradation using organic oxidants can lead to reaction products that are free from chlorine substitutions. nih.gov

Reductive and Oxidative Degradation: In microbial systems, degradation often proceeds through sequential reduction and oxidation steps. For instance, the degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. involves an initial oxidative dechlorination, followed by denitration. nih.gov This process leads to the formation of intermediates such as 2,4-dihydroxybenzoic acid, which is then further transformed into salicylic (B10762653) acid through reductive dehydroxylation. nih.gov Similarly, electrochemical degradation of 2-chloro-4-nitrophenyl acetate involves the sequential reduction of the nitro group to an amine, followed by dechlorination, yielding intermediates like 2-chloro-4-aminophenyl acetate and 4-aminophenol (B1666318) before complete mineralization. The reaction of sodium chloroacetate (B1199739) with sodium nitrite (B80452) in an aqueous solution can yield nitromethane. sciencemadness.org

The characterization of these transformation products typically involves advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is used for the separation and quantification of the parent compound and its degradation products. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is employed to identify the chemical structure of volatile intermediates and final products. nih.govnih.gov

Table 2: Potential Transformation Products of this compound and Related Compounds

Degradation Pathway Parent Compound Transformation Product(s) Reference
Hydrolysis Chloroacetic acid Glycolic acid sciencemadness.org
Hydrolysis 2-Chloro-4-nitrophenyl acetate 2-Chloro-4-nitrophenol, Acetic acid , ontosight.ai
Photocatalysis Chloroacetic acids CO2, Cl−, Formaldehyde researchgate.net
Microbial Degradation 2-Chloro-4-nitrobenzoic acid 2,4-dihydroxybenzoic acid, Salicylic acid nih.gov
Electrochemical Reduction 2-Chloro-4-nitrophenyl acetate 2-Chloro-4-aminophenyl acetate, 4-aminophenol

Sorption and Leaching Dynamics in Environmental Matrices

The transport and bioavailability of this compound in the environment are governed by its sorption and leaching behavior in soil and other matrices. Sorption, which includes both adsorption to surfaces and absorption into a matrix, is influenced by the chemical's properties and the characteristics of the environmental matrix, such as organic carbon content, clay content, and pH. ecetoc.org

Studies on the herbicide (4-chloro-2-methylphenoxy)acetic acid (MCPA), a structural analogue, provide significant insight into these dynamics. The sorption of acidic herbicides like MCPA is highly dependent on the soil's organic matter content. nih.govresearchgate.net The addition of carbon-rich amendments like biochar or ash to soil has been shown to dramatically increase the sorption of MCPA. researchgate.netresearchgate.net For example, amending soil with just 1% wheat ash increased MCPA sorption by 8 to 16 times compared to unamended soil. researchgate.net Similarly, biochar amendments at 1.0% (m/m) increased MCPA sorption by 2.53 times. researchgate.net This increased sorption is attributed to factors like the large, porous surface area and high organic carbon concentration of the amendments. researchgate.net

However, the effect of amendments on leaching can be complex. While increased sorption generally leads to reduced leaching, some amendments contain soluble organic compounds that can compete with or associate with the herbicide molecules, paradoxically enhancing their mobility and leaching potential. nih.govresearchgate.net

Desorption studies show that a significant fraction of the sorbed compound can be released back into the soil solution. For MCPA, 40–78% of the initially sorbed amount was desorbed from soils. researchgate.net The addition of ash decreased this desorption by about 20%, indicating that some amendments can lead to more permanent sequestration. researchgate.net The strong sorption to amendments like biochar can also reduce the bioavailability of the compound for microbial degradation. researchgate.netresearchgate.net

Given its polar and acidic nature, this compound is expected to exhibit sorption and leaching behavior that is highly sensitive to soil pH and organic carbon content, similar to MCPA. Its mobility in soil will likely be high in soils with low organic matter and increase with higher soil pH, while amendments with biochar or ash would significantly reduce its leaching potential.

Table 3: Sorption and Leaching Modifiers for Chloro-phenoxyacetic Acid Herbicides

Modifier Effect on Sorption Effect on Leaching Mechanism Reference
Biochar Amendment Increase Decrease High surface area and organic carbon content provide sorption sites. researchgate.net, nih.gov
Wheat Ash Amendment Increase Decrease High sorption capacity of ash particles. researchgate.net
Soluble Organic Carbon Decrease Increase Competition for sorption sites; formation of mobile complexes. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for separating chloro(nitro)acetic acid from complex sample matrices. The choice of technique depends on the required sensitivity, the sample matrix, and whether derivatization is employed.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing polar compounds like this compound. However, due to the weak UV absorption of small carboxylic acids, direct detection often lacks the required sensitivity. To overcome this, pre-column derivatization is frequently employed.

A common strategy involves reacting the carboxylic acid group with a derivatizing agent that introduces a strong chromophore. Nitro-substituted phenylhydrazines, such as 2-nitrophenylhydrazine (B1229437) hydrochloride (2-NPH), are particularly effective. nih.gov This reaction creates a derivative with strong absorbance at a higher wavelength (e.g., 392 nm), a region with minimal interference from most sample matrix components. nih.govgoogle.com The derivatized analyte is then separated using reversed-phase HPLC and detected by a Diode Array Detector (DAD), which provides spectral information to confirm peak identity and purity. nih.gov The mobile phase typically consists of an acetonitrile (B52724) and acidified water gradient. google.com

Table 1: Example HPLC-DAD Method Parameters for Halogenated Carboxylic Acid Analysis after Derivatization

ParameterValue/DescriptionSource
Derivatization Reagent 2-Nitrophenylhydrazine hydrochloride (2-NPH·HCl) nih.gov
Column Reversed-phase C18 (e.g., 250mm × 4.6mm, 5µm) google.com
Mobile Phase Gradient of Acetonitrile and 0.1% Phosphoric Acid google.com
Detection Wavelength 390-400 nm google.com
Column Temperature 40°C google.com

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds. Due to the high polarity and low volatility of this compound, direct analysis by GC is challenging. thermofisher.com Therefore, a derivatization step is mandatory to convert the acid into a more volatile and thermally stable form, typically an ester. chromforum.org Common derivatization approaches include methylation using reagents like diazomethane (B1218177) or dimethylformamide dimethyldiacetal. chromforum.orgscioninstruments.com Another effective method is extractive alkylation using pentafluorobenzyl bromide (PFBBr), which creates derivatives that are highly responsive to electron capture detection. thermofisher.com

Electron Capture Detector (ECD): The ECD is exceptionally sensitive and selective for halogenated compounds, making it ideal for detecting the chloro-group in derivatized this compound. scioninstruments.comresearchgate.net This detector provides low detection limits, often in the sub-microgram-per-liter range.

Mass Spectrometry (MS): When coupled with GC, MS provides definitive identification based on the mass spectrum of the derivatized analyte. researchgate.net It offers high selectivity and is used for both quantification and confirmation of the compound's identity. researchgate.netmdpi.com Mid-polar GC columns, such as those with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, are commonly used for the separation of these derivatives. thermofisher.comthermofisher.com

Ion Chromatography (IC) is a premier technique for the determination of ionic species and is particularly well-suited for analyzing haloacetic acids directly without derivatization. thermofisher.compsu.edu Since this compound is a weak acid that exists as an anion in neutral or basic solutions, IC is an ideal separation method. memphis.edu

The analysis is typically performed using an anion-exchange column (e.g., Dionex IonPac AS19-HC) with a potassium hydroxide (B78521) (KOH) gradient eluent. thermofisher.comgoogle.com A key component of the system is a suppressor, which is placed after the analytical column and before the conductivity detector. thermofisher.com The suppressor reduces the conductivity of the eluent and converts the analyte ions into their more conductive acid form, thereby significantly enhancing the signal-to-noise ratio and improving sensitivity. psu.eduthermofisher.com This setup allows for the simultaneous analysis of various haloacetic acids and other anions in a single run. researchgate.net

Derivatization Strategies for Improved Sensitivity and Selectivity

Derivatization is a critical step in the analysis of this compound by GC and, in some cases, HPLC, to enhance method performance.

For GC Analysis: The primary goal is to increase volatility and thermal stability. This is achieved by converting the polar carboxylic acid group into a less polar ester.

Methylation: Reagents like diazomethane or acidic methanol (B129727) are used to form methyl esters. EPA Method 552, for instance, uses this strategy for haloacetic acids. chromforum.org

Extractive Alkylation: Using reagents like pentafluorobenzyl bromide (PFBBr) converts the acid to its PFB ester. thermofisher.com This not only improves volatility but also introduces a polyfluorinated tag that gives a very strong signal on an ECD. The reaction can be completed in under 30 minutes. thermofisher.com

For HPLC-UV/DAD Analysis: The objective is to attach a chromophore to the molecule to increase its molar absorptivity in the UV-Visible range, thereby improving detection limits.

Nitrophenylhydrazine (NPH) Reagents: 2-Nitrophenylhydrazine (2-NPH) is a preferred reagent as its derivatives exhibit strong absorption maxima around 400 nm, a spectral region where interference from many sample matrices is minimal. nih.govresearchgate.net This derivatization significantly enhances specificity and sensitivity for HPLC-DAD methods. google.com

Mass Spectrometry (MS) Coupled Techniques (LC-MS, GC-MS, IC-MS, HILIC-MS) for Identification and Quantification

Coupling chromatographic separation with mass spectrometry provides the highest level of selectivity and sensitivity, enabling unambiguous identification and precise quantification.

LC-MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing haloacetic acids directly from aqueous samples. memphis.eduscielo.br Separation can be achieved on specialized columns, and detection is typically performed using an electrospray ionization (ESI) source in negative ion mode, which readily forms the deprotonated molecule [M-H]⁻. nih.govnih.gov This technique often eliminates the need for derivatization.

GC-MS: As the gold standard for confirmation, GC-MS analysis of the derivatized this compound provides a characteristic mass spectrum that serves as a fingerprint for positive identification. researchgate.net It is used to confirm results from screening methods like GC-ECD.

IC-MS: The coupling of ion chromatography with mass spectrometry combines the excellent separation of anions by IC with the sensitive and selective detection by MS. thermofisher.com This approach allows for direct analysis without derivatization but requires an effective eluent suppression system to ensure compatibility with the MS interface. memphis.eduthermofisher.com

HILIC-MS: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to reversed-phase LC for highly polar compounds. memphis.edu A HILIC column can be used to separate haloacetic acids before their detection by tandem mass spectrometry. scielo.brnih.gov This method can yield very low on-column limits of detection, although it may require sample dissolution in a high percentage of organic solvent. nih.gov

Method Validation and Performance Parameters (Limit of Detection, Limit of Quantification, Precision, Accuracy, Specificity)

Validation of any analytical method is crucial to ensure the reliability of the results. Key performance parameters are established using spiked samples and reference materials. rsc.orgmdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the sensitivity of the method. For HAAs, LODs and LOQs can vary significantly depending on the technique. For instance, LC-MS/MS methods can achieve LOQs in the range of 0.08 to 2.0 µg/L. scielo.br GC-ECD methods can reach detection limits down to 0.05 µg L⁻¹. researchgate.net Derivatization-HPLC-DAD methods have reported LOQs between 0.05 and 0.12 µg/mL. google.com

Precision and Accuracy: Precision is typically expressed as the relative standard deviation (RSD) of replicate measurements, while accuracy is determined through recovery studies in spiked matrix samples. For derivatization-HPLC methods, intra-day and inter-day precision are often below 2% and 5% RSD, respectively, with average recoveries between 82% and 106%. google.com

Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components. The use of DAD provides spectral confirmation, while MS and MS/MS techniques offer the highest degree of specificity by identifying analytes based on their mass-to-charge ratio and fragmentation patterns.

Table 2: Performance Parameters of Various Analytical Methods for Haloacetic Acids

MethodAnalyte CategoryLODLOQAccuracy (% Recovery)Precision (%RSD)Source
Derivatization HPLC-DAD Halogenated Carboxylic Acids0.02-0.05 µg/mL0.05-0.12 µg/mL82.4-105.6< 4.39 google.com
GC-MS (Derivatized) Haloacetic Acids-15-30 µg/L-< 16 researchgate.net
IC (Conductivity) Chloroacetic Acids, Anions0.21-0.85 µg/L0.06-25.46 µg/L-- researchgate.net
HILIC-UPLC-MS/MS Haloacetic Acids0.08-2.73 µg/L--- nih.gov
SPE-HILIC-LC-MS/MS Haloacetic Acids-0.08-2.0 µg/L50-120≤ 20 scielo.br
GC-ECD (Derivatized) Nitro Compounds0.01-0.09 µg/L0.03-0.31 µg/L-- mdpi.com

Sample Preparation Techniques (Extraction, Pre-concentration)

Effective sample preparation is a critical prerequisite for the sensitive and reliable analysis of this compound. The primary goals are to isolate the analyte from interfering matrix components, concentrate it to a detectable level, and convert it into a form suitable for the chosen analytical instrument.

Liquid-Liquid Extraction (LLE) has been a conventional approach for haloacetic acids (HAAs). United States Environmental Protection Agency (EPA) Method 552.3, for instance, employs a micro LLE method. chromatographyonline.com This technique involves extracting the acidified water sample with a small volume of an immiscible organic solvent, typically methyl tert-butyl ether (MTBE). To enhance the extraction efficiency of the polar HAAs, the sample must be acidified to protonate the carboxyl group, making the molecule less water-soluble. epa.gov Salt-assisted LLE is an enhancement where adding salt to the aqueous phase increases the partitioning of the analyte into the organic solvent. acs.org A significant drawback of LLE is that it can be labor-intensive, time-consuming, and may require derivatization of the analyte into a more volatile form for gas chromatography (GC) analysis. chromatographyonline.comrsc.org

Solid-Phase Extraction (SPE) offers a more efficient and automated alternative to LLE, minimizing solvent consumption. epa.gov In SPE, a water sample is passed through a cartridge containing a solid sorbent material. epa.gov For acidic compounds like this compound, anion-exchange or polymer-based sorbents, such as modified polystyrene-divinylbenzene, are often used. epa.gov The analyte is retained on the sorbent while the bulk of the water and matrix interferences pass through. Subsequently, the analyte is eluted with a small volume of a suitable solvent, achieving both extraction and pre-concentration. epa.gov

Microextraction Techniques have gained prominence as green and efficient alternatives that drastically reduce solvent use. These miniaturized versions of LLE are particularly suited for trace analysis.

Single-Drop Microextraction (SDME): In this method, a micro-drop (a few microliters) of an organic solvent is suspended from the tip of a microsyringe needle and immersed in the stirred aqueous sample. mdpi.com The analyte partitions into the micro-drop, which is then retracted and injected directly into the analytical instrument. mdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. researchgate.net A cloudy solution forms, creating a large surface area for rapid analyte transfer. Centrifugation is then used to sediment the fine droplets of the extraction solvent for analysis. researchgate.net Ultrasound-assisted DLLME (DUSA-DLLME) uses ultrasonic radiation to create the emulsion, enhancing extraction efficiency. researchgate.net

Stir Bar Sorptive Extraction (SBSE): A magnetic stir bar coated with a sorptive polymer (similar to a GC stationary phase) is placed in the sample and stirred. thermofisher.com Analytes are adsorbed onto the coating. The bar is then removed and the analytes are thermally desorbed into a GC system or eluted with a solvent for LC analysis. thermofisher.com

The following table summarizes and compares various sample preparation techniques applicable to the analysis of this compound.

TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. chromatographyonline.comWell-established; effective for removing interferences. epa.govLabor-intensive; requires large solvent volumes; may require derivatization. chromatographyonline.com
Solid-Phase Extraction (SPE) Analyte is adsorbed from the liquid sample onto a solid sorbent in a cartridge, then eluted with a small volume of solvent. epa.govHigh pre-concentration factors; reduced solvent consumption; potential for automation. researchgate.netSorbent can be prone to matrix fouling; method development can be complex.
Single-Drop Microextraction (SDME) Extraction into a single micro-drop of solvent suspended from a microsyringe tip. mdpi.comExtremely low solvent use; simple; low cost. mdpi.comDrop instability; limited concentration factor; requires careful optimization. mdpi.com
Dispersive Liquid-Liquid Microextraction (DLLME) A mixture of extraction and disperser solvents is injected into the sample, forming an emulsion for rapid extraction. researchgate.netVery fast; high enrichment factor; low solvent use. researchgate.netRequires an appropriate disperser solvent; emulsion can sometimes be difficult to break.
Stir Bar Sorptive Extraction (SBSE) A polymer-coated magnetic stir bar adsorbs the analyte from the sample. The analyte is then thermally or solvent desorbed. thermofisher.comHigh sensitivity due to larger sorbent volume; solventless injection possible. thermofisher.comLonger extraction times; primarily manual procedure. thermofisher.com

Emerging Analytical Approaches for this compound Trace Analysis

Continuous advancements in analytical instrumentation are enabling more sensitive, selective, and high-throughput analysis of this compound, often with simplified or eliminated sample preparation steps.

Chromatography Coupled with Tandem Mass Spectrometry (MS/MS) is the cornerstone of modern trace analysis for this compound.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): While traditional GC methods with electron-capture detection (ECD) are sensitive, they require analyte derivatization to increase volatility. rsc.org The use of a triple quadrupole mass spectrometer (MS/MS) significantly enhances selectivity and sensitivity. acs.org By operating in the multiple reaction monitoring (MRM) mode, the instrument selectively monitors specific precursor-to-product ion transitions, effectively filtering out background noise and matrix interferences. acs.org This allows for lower detection limits, often in the parts-per-trillion (ng/L) range. acs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is arguably the most powerful technique for this compound as it allows for direct analysis of the water-soluble analyte without derivatization. rsc.orgnih.gov A simple filtration of the water sample may be the only preparation required. nih.gov The analyte is separated using liquid chromatography (often with a C18 or specialized column) and detected by a mass spectrometer, typically with an electrospray ionization (ESI) source in negative ion mode. rsc.orgnih.gov The high sensitivity and specificity of MS/MS detection make it ideal for trace quantification in complex samples. nih.gov

Advanced Ion Chromatography (IC) Methods have also been developed to overcome the challenges of analyzing ionic species in high-salt matrices.

Two-Dimensional Ion Chromatography (2D-IC): This technique uses two columns with different selectivities to achieve superior separation. chromatographyonline.comresearchgate.net A portion of the eluent from the first dimension containing the analytes of interest is transferred to a second dimension column for further separation. chromatographyonline.com This "heart-cutting" process effectively eliminates co-eluting matrix ions (like chloride, sulfate) that can interfere with the detection of trace haloacetic acids. chromatographyonline.com Coupled with a preconcentration column, 2D-IC with suppressed conductivity detection offers a robust method for direct injection analysis. researchgate.net

Ion Chromatography-Mass Spectrometry (IC-MS/MS): Combining the separating power of IC with the specificity of tandem mass spectrometry provides a highly effective method for HAA analysis. chromatographyonline.comrsc.org EPA Method 557 is an example of an IC-MS/MS method that allows for the direct injection of drinking water samples. chromatographyonline.com It utilizes a high-capacity ion-exchange column and diverts the high concentrations of matrix ions away from the mass spectrometer to prevent signal suppression. chromatographyonline.com

Pre-column Derivatization with UV-Visible Detection represents another strategic approach. While direct UV detection of underivatized this compound is difficult due to its poor chromophore, derivatization can attach a molecule with strong UV absorbance. Reagents like nitro-substituted phenylhydrazines (NPHs) react with the carboxylic acid group to form a derivative that has a strong ultraviolet absorption band at a higher wavelength, shifting it away from common interferences and increasing sensitivity for detection by HPLC with a diode-array detector (DAD). google.com

The table below outlines these emerging analytical approaches.

ApproachPrincipleKey AdvantagesTypical Application
GC-MS/MS Separation of derivatized analytes by GC, followed by highly selective detection using a triple quadrupole mass spectrometer in MRM mode. acs.orgExtremely high sensitivity and selectivity; effectively minimizes matrix interference. acs.orgTrace quantification of a broad range of disinfection byproducts, including HAAs, in water. acs.org
LC-MS/MS Direct injection and separation of the polar analyte by LC, followed by sensitive and specific detection with MS/MS. rsc.orgnih.govMinimal sample preparation (direct injection); no derivatization needed; high throughput. rsc.orgnih.govRoutine monitoring of HAAs in drinking water. rsc.orgnih.gov
2D-Ion Chromatography (2D-IC) Uses two IC columns with different selectivities and heart-cutting to remove high concentrations of interfering matrix ions before detection. chromatographyonline.comresearchgate.netExcellent matrix elimination; allows for direct injection of high-salt samples; lower investment cost than MS. researchgate.netAnalysis of HAAs in drinking water with high inorganic ion content. chromatographyonline.comresearchgate.net
Pre-column Derivatization HPLC-DAD Chemical reaction to attach a UV-absorbing tag to the analyte before separation by HPLC and detection by a Diode-Array Detector. google.comEnhances detection sensitivity for compounds with poor chromophores; uses standard HPLC-UV instrumentation. google.comDetermination of haloacetic acids in pharmaceutical or water samples when MS is unavailable. google.com

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